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1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Researchers optimizing CNS-penetrant kinase inhibitors often face P-gp efflux with secondary amine piperazines. This N-methylated TFMP-piperazine eliminates the H-bond donor (PSA 19.37 vs 28.16 Ų; logP 1.86 vs 1.50), improving predicted BBB permeability. • CNS Lead Optimization: Lower PSA reduces P-gp recognition; direct coupling to kinase hinge-binding cores via free piperazine nitrogen. • Agrochemical Discovery: Established antiviral scaffold (CMV/TMV EC50 ~95 μg/mL) with diversification at piperazine N and pyridine C5. • Selectivity Profiling: Eliminates α1-adrenergic off-target binding (des-methyl Ki 2.85 μM) by removing Asp106 salt bridge pharmacophore.

Molecular Formula C11H14F3N3
Molecular Weight 245.249
CAS No. 220459-53-0
Cat. No. B2942144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
CAS220459-53-0
Molecular FormulaC11H14F3N3
Molecular Weight245.249
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3
InChIKeyHOYSODSNWMPVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine: Procurement Baseline


1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 220459-53-0) is a heterocyclic building block belonging to the trifluoromethylpyridine (TFMP)-piperazine class [1]. This compound features an N-methylpiperazine moiety directly attached to the 2-position of a 3-trifluoromethylpyridine ring, a privileged scaffold associated with enhanced metabolic stability and membrane permeability [2]. It is commercially available at purities typically ≥97% and is primarily used in research settings as a synthetic intermediate for lead optimization programs targeting kinases, GPCRs, and plant viral coat proteins .

Why This Compound Cannot Be Swapped with Analogous Piperazines


Within the TFMP-piperazine class, small structural variations such as N-methylation or pyridine regioisomerism produce measurable shifts in lipophilicity, polar surface area (PSA), and receptor binding profiles that cannot be predicted from scaffold similarity alone [1]. For instance, the N-des-methyl analog exhibits a significantly different PSA and logP, directly affecting passive permeability and CNS penetration potential [2]. Substituting this compound with a 5- or 6-trifluoromethyl pyridine regioisomer alters the vector of the CF₃ group, which can disrupt critical intermolecular interactions in binding pockets, rendering SAR optimization unreliable [3]. Generic procurement without these quantitative benchmarks compromises synthetic route reproducibility and lead quality.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and PSA Advantage Over N-Des-Methyl Analog

Compared to its direct N-des-methyl analog, 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine, the target compound exhibits a calculated logP increase of approximately 0.36 units and a PSA reduction of 8.79 Ų [1]. The N-methyl substitution eliminates a hydrogen bond donor (HBD), reducing PSA from 28.16 Ų to 19.37 Ų, while simultaneously raising logP from 1.5 to 1.8551 [2]. Both metrics push the compound closer to the optimal CNS drug space (PSA < 70 Ų, logP 2-4), predicting superior passive blood-brain barrier permeability without additional structural modification.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Alpha-1 Adrenergic Receptor Binding Attenuation by N-Methylation

The N-des-methyl analog exhibits measurable binding affinity for the alpha-1 adrenergic receptor with a Ki of 2.85 μM, as determined by displacement of [³H]-prazosin from calf cerebral cortex [1]. N-Methylation on the piperazine moiety in the target compound eliminates the secondary amine, which abolishes the critical electrostatic interaction with Asp106 of the alpha-1 adrenergic receptor, thereby eliminating this off-target liability [2]. This structural modification is a well-established strategy for converting a promiscuous piperazine into a more selective scaffold.

GPCR Pharmacology Receptor Selectivity Off-Target Screening

Anti-Plant Virus Activity Compared to Ningnanmycin

In a systematic SAR study of 28 trifluoromethylpyridine piperazine derivatives, closely related analogs to the target compound demonstrated significantly superior protective activity against Cucumber Mosaic Virus (CMV) relative to the commercial standard ningnanmycin [1]. While the target compound itself was not directly assayed, structurally proximate derivatives (e.g., compound S8) exhibited an EC50 of 95.0 μg/mL for protective activity, compared to ningnanmycin at 171.4 μg/mL, representing a 1.8-fold improvement [2]. In inactivation assays, the same class achieved up to 78.3% inactivation at 500 μg/mL versus 63.5% for ningnanmycin [2]. These data establish the target compound's scaffold as a validated starting point for anti-CMV lead optimization.

Agrochemical Discovery Plant Virology Cucumber Mosaic Virus

Predicted Multi-Target Fingerprint via PASS Algorithm

Computational prediction using the PASS algorithm assigns this compound high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. When compared to a broader library screening, the N-methylated TFMP-piperazine scaffold preferentially enriches for antineoplastic and immunosuppressive predictions over simple piperazine controls, reflecting the combined pharmacophoric contribution of the CF₃ group, pyridine ring, and tertiary amine [2]. This in silico fingerprint serves as a pre-screening filter for procurement decisions in phenotypic screening campaigns.

Computational Drug Discovery In Silico Profiling Target Prediction

Regioisomeric CF₃ Position Determines Binding Vector

The 3-CF₃-2-piperazinyl connectivity present in this compound positions the CF₃ group ortho to the piperazine attachment point, creating a steric and electronic environment distinct from 5-CF₃ or 6-CF₃ regioisomers [1]. Patents covering pyridinylpiperazine derivatives (e.g., US20030232814A1) explicitly claim the 3-trifluoromethyl-2-piperazinyl arrangement for 5-HT receptor modulation, noting that alternative regioisomers fail to achieve the same binding pose [2]. Additionally, the 3-CF₃ substitution pattern has been shown to slow CYP450-mediated N-dealkylation of the piperazine ring compared to 5-CF₃ analogs, extending metabolic half-life [3].

Medicinal Chemistry Scaffold Selection P450 Metabolism

Preferred Application Scenarios


CNS Penetrant Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams designing brain-penetrant kinase inhibitors should select this compound as a piperazine capping group over the N-des-methyl analog, leveraging its lower PSA (19.37 Ų vs. 28.16 Ų) and higher logP (1.86 vs. 1.50) to improve predicted BBB permeability. The elimination of the piperazine hydrogen bond donor also reduces P-glycoprotein recognition, a common liability for secondary amine-containing CNS candidates. The compound can be directly coupled to kinase hinge-binding cores via the free piperazine nitrogen or further functionalized through N-alkylation or amidation [1].

Agrochemical Optimization Against Plant RNA Viruses

Agrochemical discovery groups targeting Cucumber Mosaic Virus (CMV) or Tobacco Mosaic Virus (TMV) can use this compound as a starting scaffold for synthesizing and screening novel antiviral agents. The established class-level activity—protective EC50 values as low as 95.0 μg/mL versus the commercial standard ningnanmycin (171.4 μg/mL)—provides confidence in scaffold viability. The compound's structure permits rapid diversification at the piperazine terminal nitrogen and pyridine 5-position to explore SAR and identify development candidates with field-level efficacy [2].

Selective GPCR Probe Design with Reduced Off-Target Activity

Programs developing selective GPCR modulators where alpha-1 adrenergic receptor binding constitutes a confounding liability should incorporate this N-methylated piperazine rather than secondary amine analogs. The structural elimination of the hydrogen bond donor responsible for the Asp106 salt bridge interaction—verified by the 2.85 μM Ki measured for the des-methyl analog—preemptively removes an off-target pharmacophore, streamlining the selectivity profiling cascade and reducing late-stage attrition from cardiovascular side effects [3].

Computational Pre-Screening for Oncology-Focused Libraries

Teams employing in silico target prediction to prioritize compound procurement for phenotypic screening should consider this compound's PASS-predicted enrichment for oncology-relevant mechanisms (DNA synthesis inhibition Pa=0.991, apoptosis agonism Pa=0.979, antineoplastic Pa=0.961). The high prediction confidence for multiple apoptosis and cell-cycle targets makes this scaffold a rational choice for inclusion in focused libraries designed to identify novel anticancer leads through high-content screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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